molecular formula C18H13NO B11543418 2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-one

2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-one

Cat. No.: B11543418
M. Wt: 259.3 g/mol
InChI Key: FEVLNSVCIUJPQZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-one is a nitrogen-containing heterocyclic compound with a complex fused ring structure. This compound is part of the indenoquinolinone family, which is known for its significant biological and pharmacological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-one typically involves the use of palladium-catalyzed reactions. One common method is the aryne-mediated palladium(II)-catalyzed remote C–H activation. This process involves the use of 2-haloquinoline-3-carbaldehyde as a starting material, which undergoes simultaneous C–H (aldehyde) and C–X bond activation . The reaction conditions often include the use of palladium catalysts, aryne precursors, and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinone forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar core structure but differs in the substitution pattern and specific functional groups.

    Indeno[1,2-c]quinoline: Another related compound with a different arrangement of the fused rings and functional groups.

Uniqueness

2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

2,3-dimethylindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C18H13NO/c1-10-7-13-14(8-11(10)2)18(20)15-9-12-5-3-4-6-16(12)19-17(13)15/h3-9H,1-2H3

InChI Key

FEVLNSVCIUJPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C3=CC4=CC=CC=C4N=C32

Origin of Product

United States

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